sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Description
Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a sodium salt of a partially hydrogenated indazole derivative. The compound features a phenyl group at position 1 and a carboxylate group at position 3, stabilized by sodium counterions. The sodium carboxylate moiety enhances water solubility compared to its carboxylic acid or ester counterparts, making it suitable for applications requiring aqueous compatibility .
Properties
Molecular Formula |
C14H13N2NaO2 |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
sodium;1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2.Na/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,17,18);/q;+1/p-1 |
InChI Key |
IXAJIHHMGRUVPB-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves constructing the tetrahydroindazole core followed by introducing the phenyl and carboxylate functionalities, culminating in sodium salt formation. The overall process can be summarized as follows:
Specific Laboratory Procedures
| Reaction Step | Reagents & Conditions | Remarks |
|---|---|---|
| Cyclization to form tetrahydroindazole | Hydrazine hydrate + cyclohexanone derivatives in ethanol under reflux | This step constructs the core heterocycle, often catalyzed by acids or bases |
| Introduction of phenyl group | N-arylation via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) | Requires palladium catalysts, base, and suitable solvents like DMF or toluene |
| Carboxylation at C-3 | CO₂ under pressure or via carboxylation reagents like phosgene derivatives | Ensures regioselectivity for the carboxylate group |
| Salt formation | Treatment with sodium hydroxide in aqueous solution | Converts the acid to its sodium salt, enhancing solubility |
Industrial-Scale Considerations
Scaling up involves continuous flow reactors, optimized for temperature, pressure, and reagent stoichiometry, to maximize yield and minimize impurities. Catalytic processes such as Pd-catalyzed cross-couplings are adapted for large-scale operations with immobilized catalysts to reduce costs and facilitate recovery.
Reaction Mechanisms and Chemical Reactions
| Reaction Type | Reagents & Conditions | Major Products | Notes |
|---|---|---|---|
| Cyclization | Hydrazine hydrate + ketone derivatives | Tetrahydroindazole core | Nucleophilic attack of hydrazine on ketone, ring closure |
| N-Arylation | Pd-catalyzed cross-coupling | N-phenyl tetrahydroindazole | Formation of N-aryl bonds via oxidative addition and reductive elimination |
| Carboxylation | CO₂ under pressure | 3-carboxylate derivatives | Regioselective addition to the heterocycle |
| Salt formation | NaOH | Sodium salt | Enhances water solubility and stability |
Analytical Characterization Techniques
| Technique | Purpose | Typical Data | References |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Chemical shifts for aromatic, heterocyclic, and carboxylate protons | High-resolution NMR spectra confirm substitution patterns |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peaks at m/z 264.25 for the sodium salt | HRMS provides molecular formula confirmation |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic peaks for carboxylate (~1600–1550 cm⁻¹) and aromatic rings | Confirms presence of functional groups |
| X-ray Crystallography | Stereochemistry and structure | 3D conformation of the molecule | Validates molecular geometry |
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions: Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are known for various biological activities, such as anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The sodium salt form of this compound enhances its solubility and bioavailability, making it interesting in medicinal chemistry. The biological activity of this compound is significant because it interacts with various molecular targets.
Biological Activity and Interactions
Studies have shown that similar structures exhibit potent activity against sigma receptors (sigma-1 and sigma-2), which are implicated in numerous physiological processes and disease states. Certain derivatives have been reported to inhibit sigma receptors with high potency. The compound's potential as an anti-inflammatory agent has also been noted, likely due to its ability to inhibit cyclooxygenase enzymes.
Interaction studies involving this compound focus on its binding affinity and activity against sigma receptors. Research indicates that modifications to the phenyl group can significantly alter its potency against these receptors. For example, substituents on the benzyl group have shown varying degrees of activity against sigma receptors depending on their electronic properties. Molecular modeling studies further elucidate the interactions at play within these receptor sites.
Structural Analogues and Biological Activities
Several compounds share structural similarities with this compound. Here are some examples:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Pyridyl-tetrahydroindazole | Similar indazole framework | Active against sigma receptors |
| 4-Methylindazole | Indazole derivative | Antimicrobial properties |
| 2-Methylindole | Indole derivative | Shown to have Neuroprotective effects |
This compound is unique because of its specific tetrahydroindazole structure combined with a carboxylate functionality that enhances solubility and biological activity compared to other indazole derivatives. Its selective binding affinity for sigma receptors distinguishes it from related compounds that may not exhibit such specificity.
Potential Applications
this compound has several applications:
- Medicinal Chemistry : Due to its interaction with sigma receptors and potential anti-inflammatory properties, this compound is of interest in the development of new therapeutic agents.
- Scientific Research : It is used in interaction studies to understand its binding affinity and activity against sigma receptors. Modifications to the phenyl group can significantly alter its potency against these receptors, making it a valuable tool in molecular modeling studies.
Mechanism of Action
The mechanism of action of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The compound can also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural features and molecular properties of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and selected analogues:
Key Observations
Substituent Effects :
- The phenyl group at position 1 (target compound) enhances aromatic interactions compared to methyl (e.g., ) or fluorophenyl (e.g., ) derivatives.
- Fluorination at the phenyl ring (as in ) may improve metabolic stability and lipophilicity but reduces solubility compared to the sodium carboxylate form.
Functional Group Influence: Sodium carboxylate: Increases aqueous solubility and ionic character, making the compound suitable for pharmaceutical formulations . Ester derivatives (e.g., ): Higher lipophilicity favors membrane permeability but requires hydrolysis for activation in biological systems.
Synthetic Routes :
- Sodium carboxylate derivatives are typically synthesized via saponification of ester precursors (e.g., ethyl or methyl esters) followed by neutralization with sodium hydroxide .
- Fluorophenyl analogues (e.g., ) may involve nucleophilic aromatic substitution or Suzuki coupling during synthesis.
Physical Properties :
- Sodium salts (e.g., target compound) generally exhibit higher melting points and improved stability in aqueous media compared to carboxylic acids or esters.
- Esters (e.g., ) are often liquid or low-melting solids, with volatility dependent on the alkyl chain length.
Biological Activity
Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Its unique structure and properties have garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H13N2NaO2
- Molecular Weight: 264.25 g/mol
The sodium salt form enhances solubility and bioavailability, making it suitable for medicinal applications. The compound features a tetrahydroindazole structure with a carboxylate functional group that contributes to its biological activity and solubility.
This compound exhibits its biological effects through several mechanisms:
- Sigma Receptor Interaction: The compound has shown significant binding affinity for sigma receptors (sigma-1 and sigma-2), which are involved in various physiological processes and disease states. Research indicates that structural modifications can enhance its potency against these receptors.
- Inhibition of Cyclooxygenase Enzymes: It has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory mediators.
- Cell Cycle Arrest: The compound can inhibit the proliferation of neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle.
Anti-inflammatory Activity
This compound demonstrates promising anti-inflammatory properties through COX inhibition. This activity suggests potential therapeutic applications in conditions characterized by inflammation.
Anticancer Activity
Research has indicated that this compound can inhibit cancer cell proliferation. For instance, it has shown efficacy against various cancer cell lines with IC50 values indicating potent activity against specific targets:
| Cell Line | IC50 Value |
|---|---|
| HL60 | 8.3 nM |
| HCT116 | 1.3 nM |
These values highlight its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound exhibits antimicrobial properties that could be beneficial in treating infections caused by resistant strains of bacteria or fungi. Further studies are needed to elucidate its full spectrum of activity.
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SAR) of this compound and related compounds:
- Structure Modifications: Variations in the phenyl group have been shown to significantly affect binding affinity and biological activity against sigma receptors. For example, certain substituents on the benzyl group enhanced receptor interaction potency.
- Molecular Modeling Studies: Computational studies have provided insights into the interactions between this compound and sigma receptors, further supporting its potential as a therapeutic agent.
- Comparative Analysis with Related Compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Pyridyl-tetrahydroindazole | Similar indazole framework | Active against sigma receptors |
| 4-Methylindazole | Indazole derivative | Antimicrobial properties |
| 2-Methylindole | Indole derivative | Neuroprotective effects |
This comparative analysis underscores this compound's unique profile within the indazole family.
Q & A
Q. Key Factors :
- Temperature : Cyclization at 80–100°C optimizes ring closure while minimizing side products.
- Catalysts : Pd/C or CuI improves carboxylation efficiency.
- pH Control : Maintaining pH >10 during salt formation prevents hydrolysis of the indazole ring .
Which crystallographic software and methodologies are recommended for resolving the compound’s hydrogen-bonding network and puckering effects?
Basic Question
The compound’s tetrahydropyran ring exhibits puckering, and its carboxylate group participates in hydrogen bonding. Recommended tools:
- SHELX Suite : For structure solution and refinement. Use SHELXD for phase determination and SHELXL for modeling hydrogen bonds via anisotropic displacement parameters .
- WinGX/ORTEP-3 : For visualizing puckering coordinates and generating thermal ellipsoid plots. The Cremer-Pople puckering parameters (e.g., amplitude , phase ) quantify non-planarity .
Q. Methodology :
- Collect high-resolution (<1.0 Å) X-ray data to resolve subtle conformational changes.
- Apply Hirshfeld surface analysis to map intermolecular interactions, particularly O–H···N and C–H···O bonds .
How do structural modifications at the phenyl or carboxylate groups affect the compound’s biological activity?
Advanced Question
Structure-activity relationship (SAR) studies reveal:
- Phenyl Substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position enhance binding to dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases. Hydrophobic substituents improve membrane permeability .
- Carboxylate Bioisosteres : Replacing the sodium carboxylate with esters or amides reduces solubility but increases metabolic stability.
Q. Experimental Design :
Synthesize derivatives via amide coupling (using HATU/T3P) or esterification.
Evaluate inhibitory activity against DHODH using enzyme-linked assays (IC₅₀ values).
Correlate logP values (HPLC-derived) with cellular uptake in HEK293 models .
What computational strategies are effective in resolving contradictions in bioactivity data across different in vitro assays?
Advanced Question
Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Mitigation strategies:
Molecular Dynamics (MD) Simulations : Model the compound’s interaction with DHODH under varying protonation states (e.g., carboxylate vs. carboxylic acid forms).
Machine Learning : Train models on published IC₅₀ datasets to predict assay-specific outliers.
Meta-Analysis : Use hierarchical clustering to identify confounding variables (e.g., ATP concentration in kinase assays) .
How can hydrogen-bonding ambiguities in crystallographic data be resolved for this compound?
Advanced Question
Ambiguities arise from disordered water molecules or overlapping electron density:
Density Functional Theory (DFT) : Calculate optimal hydrogen-bond geometries (bond lengths/angles) and compare with experimental data.
Twinned Refinement : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning.
Composite omit maps : Exclude ambiguous regions during iterative refinement to reduce model bias .
What statistical approaches are recommended for analyzing variability in synthetic yields across laboratories?
Advanced Question
Use multivariate regression to identify critical parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
